molecular formula C6H15NO3S B2893565 2-(Tert-butoxy)ethane-1-sulfonamide CAS No. 1341796-42-6

2-(Tert-butoxy)ethane-1-sulfonamide

Cat. No. B2893565
M. Wt: 181.25
InChI Key: LWOMQHYOYDYGLE-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethane-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in various research studies due to its unique properties and potential applications.

Scientific Research Applications

Aza-Payne Rearrangement

The aza-Payne rearrangement of N-activated 2-aziridinemethanols with potassium tert-butoxide and other bases yields corresponding epoxy sulfonamides in high yields. This process facilitates the synthesis of optically active functionalized 1,2-amino alcohols, demonstrating the utility of tert-butoxide in organic synthesis and its application in the preparation of epoxy sulfonamides (Ibuka, 1998).

Chemiluminescence in Sulfanyl-substituted Bicyclic Dioxetanes

Sulfanyl-substituted bicyclic dioxetanes, synthesized through singlet oxygenation and further oxidized to sulfinyl and sulfonyl derivatives, exhibit base-induced chemiluminescence. This highlights the potential of tert-butyl derivatives in developing chemiluminescent materials and studying their light-emitting properties (Watanabe et al., 2010).

Vicinal Sulfonamination of Alkynes

The tert-butyl hydroperoxide-initiated vicinal sulfonamination of alkynes demonstrates an efficient method to synthesize 3-sulfonylindoles. This method utilizes tert-butyl derivatives as sulfonating agents, showcasing their versatility in introducing sulfonyl groups into organic molecules (Chen et al., 2016).

Chemoselective Nitration of Aromatic Sulfonamides

The chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite exemplifies the selective functionalization of sulfonamide compounds. This method maintains the integrity of the sulfonamide group while introducing nitro groups, indicating the controlled reactivity of tert-butyl derivatives in selective transformations (Kilpatrick et al., 2013).

Oxidation of Sulfides to Sulfoxides

The oxidation of sulfides to sulfoxides using tert-butylperoxy)iodanes showcases the utility of tert-butyl derivatives in oxidation reactions. This method provides a straightforward approach to converting sulfides to sulfoxides, highlighting the role of tert-butyl-based oxidizing agents in synthetic chemistry (Ochiai et al., 1997).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOMQHYOYDYGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)ethane-1-sulfonamide

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